2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-19(22)21(27)25(20(24-14)16-8-4-3-5-9-16)13-18(26)23-12-15-7-6-10-17(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCSFNOKBJACAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide involves several steps, typically starting from readily available precursors:
Synthesis of the Pyrimidinone Core: : The core is synthesized through the condensation of suitable aldehydes with urea or guanidine under acidic or basic conditions.
Functional Group Transformations:
Amide Formation: : The final step involves the formation of the acetamide by reacting the pyrimidinone derivative with 3-methoxybenzylamine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by employing high-throughput techniques and continuous flow reactors to enhance yield and purity. Solvent selection, temperature control, and reaction times are crucial parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, yielding corresponding aldehydes or acids.
Reduction: : Reduction of the pyrimidinone ring can lead to the formation of dihydropyrimidines.
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Typical reagents for substitution reactions include amines, thiols, and organometallic reagents under various conditions.
Major Products
Oxidation Products: : Aldehydes, acids, and ketones.
Reduction Products: : Dihydropyrimidines.
Substitution Products: : Various amine and thiol derivatives.
Scientific Research Applications
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Structure Variations
The pyrimidinone core distinguishes the target compound from pyridazinone-based analogs (1,2-diazine), which exhibit different nitrogen positioning and electronic properties. Pyridazinones are associated with formyl peptide receptor (FPR) modulation, as seen in and , whereas pyrimidinones may engage distinct biological targets due to altered ring electronics and substituent compatibility .
Substituent Effects
Heterocyclic Ring Substituents
- Pyridazinone Analogs: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide () feature 3-methyl and 5-benzyl substitutions, which are critical for FPR1/FPR2 ligand activity .
Acetamide Side Chain Modifications
- Target Compound : The 3-methoxybenzyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 4-bromophenyl in ).
- Thioacetamide Analogs: describes a pyrimidinone with a thioether linkage (2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-benzylacetamide), which reduces hydrogen-bonding capacity but increases metabolic stability .
Comparative Data Table
Biological Activity
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest it may interact with various biological targets, thereby influencing multiple physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.85 g/mol. The compound features a pyrimidine core substituted with a chloro group, a methyl group, and an acetamide moiety, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 389.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421483-07-9 |
Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies on related pyrimidine derivatives have shown that they can inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory disorders. The inhibition mechanism is often time-dependent and may involve covalent modification of the enzyme, which could lead to therapeutic applications in autoimmune diseases and cancer treatment .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. Similar compounds have demonstrated activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum potential .
Anticancer Potential
The structural features of this compound suggest it could function as an anticancer agent. Compounds with similar scaffolds have shown efficacy in inhibiting tumor growth in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play roles in inflammation and cancer progression. Inhibition of these enzymes could provide insights into its anti-inflammatory and anticancer mechanisms .
Case Studies
- Inhibition of Myeloperoxidase : A study demonstrated that pyrimidine derivatives could effectively inhibit MPO activity in vitro, leading to decreased oxidative stress markers in treated cells. This suggests potential applications in treating inflammatory conditions .
- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus and Escherichia coli showed that derivatives similar to this compound exhibited notable antibacterial activity, suggesting further exploration into their therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
